2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-21(25-15-13-16-6-1-2-11-20(16)25)12-5-14-26-23(28)18-9-3-7-17-8-4-10-19(22(17)18)24(26)29/h1-4,6-11H,5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZRJMCJGBTWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indoline derivatives, which are structurally similar to the compound , have been found to exhibit binding affinity toN-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
Related indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells. This suggests that the compound might interact with its targets to exert antioxidant effects, protecting cells from oxidative stress.
Biochemical Pathways
Related indoline derivatives have been found to lower the lps-induced secretion of inflammatory cytokines, including tnf-α, il-6, and no, by bv-2 cells. This suggests that the compound might influence inflammatory pathways.
Biological Activity
The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzoisoquinoline and indoline, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[de]isoquinoline core with an indoline substituent, which may contribute to its unique biological profile.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These enzymes are crucial in the inflammatory response, making their inhibition a promising target for anti-inflammatory therapies.
A study reported that specific derivatives of indoline-based compounds exhibited significant inhibitory activity against 5-LOX with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of for PMNL cells and for isolated 5-LOX, indicating potent anti-inflammatory effects .
| Compound | IC50 in PMNL (μM) | IC50 for Isolated 5-LOX (μM) | IC50 for Isolated sEH (μM) |
|---|---|---|---|
| 43 | 1.38 ± 0.23 | 0.45 ± 0.11 | 1.39 ± 0.45 |
| 21 | >10 | >10 | >10 |
| 44 | 4.87 ± 0.41 | 0.38 ± 0.05 | 1.14 ± 0.29 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties against various cancer cell lines. In vitro assays demonstrated cytotoxic effects on human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines.
In one notable case study, the compound exhibited significant apoptosis-inducing activity against the SGC7901 cell line, suggesting a mechanism that may involve the activation of apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:
- Inhibition of Enzymatic Activity : The inhibition of 5-LOX and sEH disrupts the production of pro-inflammatory mediators such as leukotrienes.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment involving murine models, administration of the compound resulted in a marked reduction in inflammatory markers compared to untreated controls. The study measured levels of TNF-alpha and IL-6, both indicators of inflammation, showing significant decreases post-treatment .
Case Study 2: Cancer Cell Line Sensitivity
A comparative analysis was conducted on various cancer cell lines treated with the compound at different concentrations. The results indicated that SGC7901 cells were particularly sensitive, with an IC50 value significantly lower than that observed in normal fibroblast cells, indicating selective toxicity towards cancerous cells .
Chemical Reactions Analysis
Amide and Ketone Reactivity
The 4-oxobutyl side chain facilitates nucleophilic reactions:
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Hydrolysis : The ketone group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.
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Reduction : Catalytic hydrogenation reduces the ketone to a secondary alcohol, altering pharmacological activity .
Aromatic Substitution
The benzo[de]isoquinoline core participates in electrophilic aromatic substitution (EAS):
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Nitration : Nitric acid introduces nitro groups at positions 5 and 8, enhancing electron-deficient character .
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Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives for solubility tuning .
Table 2: Aromatic Substitution Reactions
| Reaction Type | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5, C8 | Photoinitiators |
| Sulfonation | H₂SO₄ (conc.) | C6 | Solubility enhancement |
Photochemical Reactivity
Under visible light (405–635 nm), derivatives exhibit photoinitiation properties :
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Radical polymerization : Generates radicals for acrylate polymerization when combined with iodonium salts .
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Cationic polymerization : Initiates epoxide ring-opening via photoacid generation .
Key Findings:
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Panchromatic behavior : Derivatives with nitro groups activate under blue, green, or red light .
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Quantum yield : 0.45 for radical generation at 455 nm, outperforming camphorquinone-based systems .
Biological Interaction Pathways
While not a direct reaction, the compound inhibits bromodomains (BRPF1/2, TAF1) via:
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Acetyl-lysine mimicry : The dione moiety competitively binds acetyl-lysine recognition sites .
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Structure–activity relationship (SAR) : Substituents on the indolin group modulate binding affinity (IC₅₀ = 0.8–12 μM) .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxybenzyl group (electron-donating) enhances fluorescence quantum yield, whereas fluorophenyl-piperazinyl groups (electron-withdrawing) improve receptor binding .
- Side-Chain Flexibility : The oxobutyl spacer in the target compound allows conformational adaptability, critical for interacting with biological targets like enzymes .
Key Observations :
- Schiff Base Formation : Used in synthesizing naphthalimide derivatives (e.g., compound 5a) under mild acidic conditions .
- Linker Introduction : The oxobutyl group in the target compound likely requires multi-step synthesis, similar to the bromopropyl intermediate in .
Functional Comparison
Key Observations :
- Enzyme Inhibition : Compounds with acryloylphenyl substituents () show acetylcholinesterase inhibition (IC₅₀ ~10 µM), suggesting the target compound’s indole group may enhance similar activity .
- Fluorescence Applications: Naphthalimide derivatives with dimethylamino groups exhibit pH-dependent fluorescence, whereas the target compound’s indole may confer unique solvatochromic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
